(3S)-1-[(4-Fluorophenyl)methyl]piperidin-3-amine
Description
Properties
IUPAC Name |
(3S)-1-[(4-fluorophenyl)methyl]piperidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c13-11-5-3-10(4-6-11)8-15-7-1-2-12(14)9-15/h3-6,12H,1-2,7-9,14H2/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGICMVQPPCKCW-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)CC2=CC=C(C=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-[(4-Fluorophenyl)methyl]piperidin-3-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions, often using phenylsilane as a key reagent to promote the formation and reduction of imine, initiate cyclization, and reduce the piperidinone intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using cost-effective and efficient methods. The use of iron complexes as catalysts and phenylsilane as a reagent can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3S)-1-[(4-Fluorophenyl)methyl]piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like phenylsilane and iron complexes are used to facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, piperidinones, and other derivatives with different functional groups .
Scientific Research Applications
(3S)-1-[(4-Fluorophenyl)methyl]piperidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3S)-1-[(4-Fluorophenyl)methyl]piperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Positional Isomers: 3-Fluorobenzyl vs. 4-Fluorobenzyl Substitution
- (3S)-N-(3-Fluorobenzyl)piperidin-3-amine Dihydrochloride (CAS: 1286208-17-0, C₁₂H₁₆FCl₂N₂):
- Differs in the position of the fluorine atom on the benzyl group (3-fluoro vs. 4-fluoro).
- Positional isomerism may alter receptor binding affinity or metabolic stability. For example, 3-fluorobenzyl derivatives often exhibit distinct electronic and steric effects compared to 4-fluoro analogs, impacting interactions with enzymes or transporters .
Benzyl-Substituted Piperidines with Additional Methyl Groups
- (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine Hydrochloride (CAS: 477600-68-3, C₁₄H₂₂N₂·2HCl): Contains an additional methyl group at the 4-position and a benzyl substituent. The methyl group may enhance lipophilicity, influencing blood-brain barrier penetration.
Complex Aromatic and Heterocyclic Modifications
- (2S,3S)-N-[2-Methoxy-5-(trifluoromethoxy)benzyl]-2-phenylpiperidin-3-amine (CP 122721): Features a trifluoromethoxy group and methoxy-substituted benzyl moiety. Known as a serotonin receptor ligand, highlighting the role of fluorinated aromatic groups in CNS-targeting compounds . The trifluoromethoxy group enhances metabolic resistance compared to simple fluorobenzyl derivatives.
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS | Molecular Formula | MW | Key Substituents | Potential Applications |
|---|---|---|---|---|---|
| (3S)-1-[(4-Fluorophenyl)methyl]piperidin-3-amine | 1218039-62-3 | C₁₂H₁₇FN₂ | 208.27 | 4-Fluorobenzyl, 3S-amine | Neurological/Immunomodulatory |
| (3S)-N-(3-Fluorobenzyl)piperidin-3-amine | 1286208-17-0 | C₁₂H₁₆FCl₂N₂ | 279.18 | 3-Fluorobenzyl | Metabolic studies |
| (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine | 477600-68-3 | C₁₄H₂₂N₂·2HCl | 307.26 | Benzyl, 4-methyl, N-methyl | Immunosuppressant synthesis |
| CP 122721 | N/A | C₂₁H₂₂F₃N₂O₂ | 380.40 | Trifluoromethoxy, methoxy, phenyl | Serotonin receptor modulation |
Biological Activity
(3S)-1-[(4-Fluorophenyl)methyl]piperidin-3-amine is a piperidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's structural characteristics, including the presence of a fluorophenyl group, suggest significant interactions with various biological targets, which may lead to therapeutic applications.
Chemical Structure and Properties
The compound features a six-membered piperidine ring substituted at the nitrogen atom with a 4-fluorobenzyl group. The stereochemistry at the 3-position is designated as (S), which is crucial for its biological activity. The fluorine atom enhances lipophilicity and metabolic stability, which are important for drug design and efficacy.
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized to interact with neurotransmitter receptors and enzymes, thereby modulating their activity. This interaction may influence various physiological processes, including pain modulation and neurotransmission.
Pharmacological Activities
Research indicates that this compound exhibits significant pharmacological activities, particularly in the following areas:
- Analgesic Activity : Studies involving piperidine derivatives have shown that modifications can enhance analgesic effects. For instance, compounds within the fentanyl series demonstrate high μ-opioid receptor affinity, which is critical for pain relief . Although specific data on this compound is limited, its structural similarities suggest potential analgesic properties.
- Neurological Effects : Piperidine derivatives are often explored for their roles in neurological disorders. The interaction with neurotransmitter systems may position this compound as a candidate for treating conditions like depression or anxiety.
Research Findings
Recent studies have focused on the biological activity of piperidine derivatives, including this compound. Below is a summary table of key findings from relevant literature:
Case Studies
While direct case studies specifically on this compound are scarce, related compounds have been extensively studied:
- Fentanyl Derivatives : A comparative analysis of piperidine derivatives has shown that modifications can lead to significant changes in potency and selectivity at opioid receptors . This highlights the importance of structure-activity relationships in developing effective analgesics.
- Motilin Receptor Agonists : Research on similar piperidine-based compounds indicates their potential as agonists at gastrointestinal receptors, which could lead to novel treatments for motility disorders .
Q & A
Basic Research Questions
Q. What synthetic strategies ensure high enantiomeric purity of (3S)-1-[(4-Fluorophenyl)methyl]piperidin-3-amine?
- Methodological Answer: Utilize asymmetric synthesis techniques such as chiral auxiliaries or enantioselective catalysis. For example, stereochemical control can be achieved via resolution of intermediates using chiral HPLC or enzymatic methods. Confirmation of stereochemistry requires single-crystal X-ray diffraction (SC-XRD) or advanced NMR techniques (e.g., NOESY) . Evidence from structurally similar piperidines highlights the importance of stereochemical validation early in synthesis to avoid downstream pharmacological inconsistencies .
Q. Which analytical techniques are critical for structural confirmation and purity assessment of this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substituent positions and stereochemistry.
- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular formula validation.
- X-ray Crystallography: Definitive proof of stereochemistry and crystal packing .
- Chromatography: HPLC with chiral columns to verify enantiomeric excess (>98% purity).
- Thermal Analysis: Differential Scanning Calorimetry (DSC) to assess polymorphic stability .
Q. How does the 4-fluorophenyl group influence the compound's physicochemical properties?
- Methodological Answer: The fluorine atom increases lipophilicity (LogP) and metabolic stability due to its electronegativity and resistance to oxidative metabolism. Computational tools like COSMO-RS can predict solubility, while experimental measurements (e.g., shake-flask method) validate partitioning behavior. Comparative studies with non-fluorinated analogs are essential to isolate fluorine-specific effects .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported receptor binding affinities for this compound?
- Methodological Answer:
- Assay Standardization: Ensure consistent buffer pH, temperature, and ion concentrations.
- Orthogonal Binding Assays: Use radioligand displacement, surface plasmon resonance (SPR), and cellular functional assays (e.g., cAMP modulation) to cross-validate results.
- Stereochemical Verification: Reassess enantiomeric purity, as minor impurities in diastereomers can drastically alter binding kinetics .
- Structural Modeling: Perform molecular docking using cryo-EM or NMR-derived receptor structures to identify key interactions .
Q. What experimental designs are optimal for evaluating metabolic stability in preclinical models?
- Methodological Answer:
- In Vitro Models: Liver microsomes or hepatocyte incubations with LC-MS/MS to quantify parent compound depletion and metabolite formation.
- Isotope Tracing: Use deuterated or 13C-labeled analogs to track metabolic pathways.
- In Vivo Studies: Administer the compound to rodents and collect plasma/bile samples at timed intervals. Pharmacokinetic parameters (t1/2, AUC) should be compared with fluorinated analogs to isolate structural effects .
Q. How does the stereochemistry of the piperidine ring impact target selectivity?
- Methodological Answer:
- Stereoisomer Libraries: Synthesize all possible stereoisomers and screen against a panel of receptors (e.g., GPCRs, ion channels).
- Free Energy Calculations: Use molecular dynamics (MD) simulations to compare binding energies of enantiomers.
- Pharmacophore Mapping: Overlay crystal structures of enantiomers with target active sites to identify steric clashes or favorable interactions .
Key Recommendations for Researchers
- Stereochemical Rigor: Prioritize enantiomeric purity checks at every synthesis step .
- Fluorine-Specific Assays: Design control experiments to isolate the 4-fluorophenyl group’s contributions to activity .
- Data Reproducibility: Publish full experimental conditions (e.g., solvent, temperature) to enable cross-study comparisons .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
